molecular formula C20H29N3O4 B7185506 [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone

[1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B7185506
M. Wt: 375.5 g/mol
InChI Key: FWHJQUBPWYFLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone: is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Piperidine Derivative Synthesis: The intermediate is then reacted with piperidine to form the piperidin-2-yl derivative.

    Pyrrolidine and Morpholine Coupling: The final step involves coupling the piperidin-2-yl derivative with a morpholin-4-ylmethyl pyrrolidine under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The compound’s ability to interact with specific enzymes or receptors is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the piperidine and pyrrolidine rings can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Furan-2-carbonyl)piperidin-4-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone
  • [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-2-yl]methanone

Uniqueness

The uniqueness of [1-(Furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone lies in its specific arrangement of functional groups, which allows for a distinct set of chemical reactions and biological interactions. Compared to similar compounds, it may offer different pharmacokinetic properties or biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(furan-2-carbonyl)piperidin-2-yl]-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c24-19(22-8-6-16(15-22)14-21-9-12-26-13-10-21)17-4-1-2-7-23(17)20(25)18-5-3-11-27-18/h3,5,11,16-17H,1-2,4,6-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHJQUBPWYFLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCC(C2)CN3CCOCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.